molecular formula C11H10O3 B3175659 4,7-Dimethylbenzofuran-2-carboxylic acid CAS No. 95835-75-9

4,7-Dimethylbenzofuran-2-carboxylic acid

Cat. No. B3175659
CAS RN: 95835-75-9
M. Wt: 190.19 g/mol
InChI Key: UJAADCSDVLSABZ-UHFFFAOYSA-N
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Description

4,7-Dimethylbenzofuran-2-carboxylic acid is a chemical compound that contains 25 bonds in total, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane . It has a molecular weight of 190.2 g/mol .


Synthesis Analysis

Benzofuran compounds, including 4,7-Dimethylbenzofuran-2-carboxylic acid, are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 4,7-Dimethylbenzofuran-2-carboxylic acid consists of 24 atoms in total, including 10 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms . It also contains 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .


Physical And Chemical Properties Analysis

4,7-Dimethylbenzofuran-2-carboxylic acid has a molecular weight of 190.2 g/mol . It contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .

Scientific Research Applications

C11H10O3\mathrm{C_{11}H_{10}O_3}C11​H10​O3​

and a molecular weight of approximately 190.2 g/mol .

a. Anti-Inflammatory Activity: Research suggests that this compound exhibits anti-inflammatory effects. It may interfere with inflammatory pathways, making it a candidate for drug development targeting conditions such as arthritis, dermatitis, and other inflammatory disorders.

b. Antioxidant Properties: As an antioxidant, 4,7-Dimethylbenzofuran-2-carboxylic acid scavenges free radicals, protecting cells from oxidative damage. Its antioxidant activity could contribute to preventing age-related diseases and promoting overall health.

c. Anticancer Potential: Preliminary studies indicate that this compound may inhibit cancer cell growth. Researchers are investigating its role in cancer therapy, particularly in combination with other agents.

Environmental Chemistry

The compound’s environmental applications are also worth noting:

a. Biodegradability Studies: Studies investigate its biodegradability in soil and water. Understanding its fate in the environment is essential for assessing its ecological impact.

b. Soil Remediation: 4,7-Dimethylbenzofuran-2-carboxylic acid could potentially aid in soil remediation by promoting microbial degradation of organic pollutants.

Future Directions

4,7-Dimethylbenzofuran-2-carboxylic acid, also known as DBCH, has gained attention in the scientific community due to its unique properties. It is available for purchase for pharmaceutical testing , indicating potential future applications in the field of medicine.

properties

IUPAC Name

4,7-dimethyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-4-7(2)10-8(6)5-9(14-10)11(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAADCSDVLSABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(OC2=C(C=C1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethylbenzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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